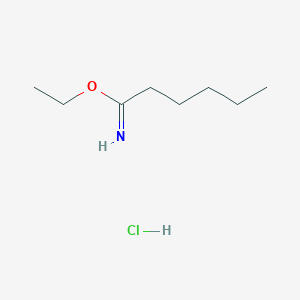

Ethyl hexanimidate hydrochloride

説明

Ethyl hexanimidate hydrochloride (C₈H₁₇ClN₂O₂) is a hydrochloride salt of an amidine derivative, characterized by a six-carbon (hexanoate) chain linked to an ethyl ester group and an imidate functional group. This compound is primarily utilized in organic synthesis as a reagent for introducing amidine functionalities or protecting amines during multi-step reactions. Its hydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-solvent systems.

特性

分子式 |

C8H18ClNO |

|---|---|

分子量 |

179.69 g/mol |

IUPAC名 |

ethyl hexanimidate;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-3-5-6-7-8(9)10-4-2;/h9H,3-7H2,1-2H3;1H |

InChIキー |

LDJCMPJWYQQJBB-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=N)OCC.Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following table compares Ethyl hexanimidate hydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Hydrochloride Role |

|---|---|---|---|

| Ethyl hexanimidate hydrochloride | C₈H₁₇ClN₂O₂ | Ethyl ester, amidine, hexanoate | Enhances solubility/reactivity |

| 2-Ethoxyethanimidamide hydrochloride | C₄H₁₁ClN₂O | Ethoxy, amidine | Stabilizes amidine for synthesis |

| H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) | C₁₄H₂₀Cl₂N₄O₂S | Sulfonamide, piperazine | Improves bioavailability |

Key Observations :

- Chain Length Impact: Ethyl hexanimidate’s hexanoate chain likely reduces polarity compared to 2-ethoxyethanimidamide hydrochloride’s shorter ethoxy group, affecting solubility in aqueous media .

- Functional Group Diversity : Unlike H-Series inhibitors (e.g., H-7), which contain sulfonamide and heterocyclic moieties for kinase inhibition, Ethyl hexanimidate focuses on amidine-mediated reactions without biological targeting .

Solubility and Stability

- Ethyl Hexanimidate Hydrochloride : Predicted solubility in water (~50–100 mg/mL) due to ionic character, comparable to 2-ethoxyethanimidamide hydrochloride.

- H-Series Inhibitors : Lower aqueous solubility (<10 mg/mL) due to bulky aromatic groups, necessitating DMSO for dissolution .

Research Findings and Data Gaps

- Reactivity : Ethyl hexanimidate’s amidine group reacts selectively with primary amines, unlike sulfonamide-based H-Series compounds, which bind enzyme active sites .

- Thermal Stability : Amidines like Ethyl hexanimidate decompose above 150°C, whereas sulfonamides (H-Series) tolerate higher temperatures (>200°C) .

Data Limitations : Direct experimental data on Ethyl hexanimidate hydrochloride (e.g., NMR, HPLC purity) are absent in the provided evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。